6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as 1,3-diazaspiro[4.4]nonane-2,4-dione, is a heterocyclic compound characterized by its spiro structure containing nitrogen atoms. The compound is identified by the CAS number 699-51-4 and has a molecular formula of C₇H₁₀N₂O₂. It has garnered attention in medicinal chemistry due to its potential biological activity and unique structural properties.
1,3-Diazaspiro[4.4]nonane-2,4-dione falls under the classification of heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is categorized as a diazaspiro compound, which indicates its spirocyclic structure featuring two nitrogen atoms.
The synthesis of 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions that may include cyclization processes, amidation, and functional group transformations. While specific synthetic routes can vary, common methodologies include:
The synthesis may involve reagents such as propylamine and diketones under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
The molecular structure of 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione features a spiro arrangement with two nitrogen atoms integrated into a nonane framework. The compound's structural representation can be expressed as follows:
6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted in organic solvents under inert atmospheres to prevent oxidation or hydrolysis. The kinetics and mechanisms of these reactions can be studied using techniques such as NMR spectroscopy and mass spectrometry.
The mechanism of action for 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves interactions at the molecular level with biological targets such as enzymes or receptors. Its spiro structure allows for specific binding interactions that can influence biological pathways.
Research indicates that compounds with similar structures exhibit various pharmacological activities, including antitumor and antimicrobial properties. Detailed studies on this compound's mechanism are still ongoing .
6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione has potential applications in:
Spirocyclic imides represent a structurally distinctive class of heterocyclic compounds characterized by orthogonal ring systems sharing a single atom. These frameworks have garnered significant interest in pharmaceutical research due to their inherent three-dimensionality, which enables precise spatial positioning of pharmacophoric elements. The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold—a bicyclic system featuring a cyclopentane ring fused to a hydantoin moiety via a spiro carbon—exemplifies this architectural elegance. This compact, rigid structure serves as a conformationally restricted platform for designing bioactive molecules with improved target selectivity and metabolic stability compared to planar aromatic systems [8]. The incorporation of alkyl substituents, such as the propyl group at the C9 position (6-propyl derivative), represents a strategic approach to fine-tuning the physicochemical and pharmacological properties of this privileged scaffold for specific therapeutic applications [5] [7].
The unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) serves as the foundational structure for derivative synthesis. Its molecular formula (C₇H₁₀N₂O₂; MW 154.17 g/mol) features two amide carbonyls (vC=O: 1770 cm⁻¹ and 1720 cm⁻¹) and secondary imide nitrogens that participate in hydrogen bonding, crucial for biomolecular recognition [8]. Computational analyses reveal moderate hydrophilicity (cLogP: 0.2) and high gastrointestinal absorption (>80% in Caco-2 models), supporting its drug-like character . The spirojunction induces ring strain, enhancing chemical reactivity at strategic positions while maintaining thermal stability up to 200°C—a valuable trait for synthetic manipulation [4].
Table 1: Physicochemical Profile of 1,3-Diazaspiro[4.4]nonane-2,4-dione Scaffold
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 154.17 g/mol | Experimental |
Topological Polar Surface Area | 58.2 Ų | Computational |
Calculated logP (Consensus) | 0.2 | XLOGP3, WLOGP, MLOGP |
Water Solubility | 24.3 mg/mL (ESOL model) | QSPR |
Hydrogen Bond Donors | 2 | Structural analysis |
Hydrogen Bond Acceptors | 2 | Structural analysis |
The scaffold's bioactivity profile is evidenced by several derivatives:
Table 2: Therapeutic Applications of Functionalized Diazaspiro[4.4]nonane Derivatives
Therapeutic Area | Derivative Structure | Mechanism/Target | Reported Activity |
---|---|---|---|
Oncology | 3-[3-[(1,3-Thiazol-2-ylamino)methyl]phenyl] | p53-MDM2 interaction inhibition | IC₅₀: 0.8 μM (MCF-7 cells) |
Neuropharmacology | 7-(Aminomethyl)-hydrochloride | Sigma-1 receptor antagonism | Kᵢ: 3.5 nM (reversal of allodynia) |
Metabolic Disorders | Spirodilactone analogs | PPAR-γ activation | EC₅₀: 50 nM (glucose uptake) |
The C9 position (6-propyl designation) corresponds to a carbon atom within the aliphatic cyclopentane ring. Propyl group installation at this site was strategically designed to exploit three key physicochemical effects:
Recent crystallographic studies of N1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione reveal that substituents attached to non-carbonyl nitrogens (e.g., N1) induce less electronic perturbation than N3-functionalization. This preserves the hydantoin ring's hydrogen-bonding capacity—critical for target engagement—while allowing controlled lipophilicity enhancement via C9-alkylation [6]. Quantum chemical analyses confirm that N1-substitution maintains kinetic stability (energy gap ΔEᵤ: 5.3 eV vs. 4.1 eV for N3-analogs), enabling the 6-propyl derivative to withstand synthetic conditions without decomposition [6].
Table 3: Electronic and Steric Effects of Substituent Positioning
Functionalization Site | Global Reactivity Descriptor (eV) | Chemical Stability | Biological Target Affinity |
---|---|---|---|
C9 (6-propyl) | ΔEᵤ: 5.3 | High (t₁/₂ > 120 min, pH 7.4) | Moderate (Sigma-1 Kᵢ: 25 nM) |
N1-benzoyl | ΔEᵤ: 4.9 | Moderate (t₁/₂: 90 min) | High (PDE4 IC₅₀: 0.1 μM) |
N3-benzoyl | ΔEᵤ: 4.1 | Low (t₁/₂: 45 min) | Variable |
Despite promising theoretical advantages, experimental data on the 6-propyl variant remains sparse. Key knowledge gaps include:
Future research priorities include:
Table 4: Key Research Objectives for 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Research Gap | Experimental Strategy | Expected Outcome |
---|---|---|
Unknown sigma receptor selectivity | Competitive binding assays (S1R/S2R vs. 40+ GPCRs) | Profile identifying off-target liabilities |
Unvalidated CNS exposure | LC-MS/MS quantification in rat plasma/brain after IV/PO dosing | Brain-to-plasma ratio ≥0.3; F >20% |
Limited synthetic scalability | Continuous-flow cyclization using immobilized P₂O₅ | >80% yield at >500 g/batch |
Concluding Remarks
The strategic functionalization of 1,3-diazaspiro[4.4]nonane-2,4-dione at C9 with a propyl group merges steric guidance, lipophilicity enhancement, and metabolic stabilization into a rational design paradigm. While foundational studies confirm the scaffold’s versatility for oncology and CNS applications, targeted investigation of the 6-propyl derivative promises to address critical gaps in spirocyclic drug development. Future work must prioritize synthetic innovation, enantioselective biological evaluation, and comprehensive ADMET profiling to unlock the full therapeutic potential of this underexplored chemotype.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0